4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one
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Overview
Description
4-[1-(Benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound that features a unique structure combining an indole moiety with a benzenesulfonyl group and a cyclohexadienone ring
Scientific Research Applications
4-[1-(Benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination, often using reagents like Selectfluor.
Sulfonylation: The benzenesulfonyl group is added via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
Cyclohexadienone Formation: The final step involves the formation of the cyclohexadienone ring, which can be achieved through oxidative cyclization using reagents like potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the cyclohexadienone ring to a cyclohexanol derivative using sodium borohydride.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexanol derivative.
Substitution: Formation of various substituted indole derivatives.
Mechanism of Action
The mechanism of action of 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, potentially inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one: Lacks the fluorine atom, which may affect its biological activity.
4-[1-(Benzenesulfonyl)-6-chloro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)-6-fluoroindol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO4S/c21-15-7-6-14-12-19(20(24)10-8-16(23)9-11-20)22(18(14)13-15)27(25,26)17-4-2-1-3-5-17/h1-13,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKLBNRXGJLHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)F)C4(C=CC(=O)C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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